molecular formula C4H8ClF2N B6226041 4,4-difluorobut-3-en-1-amine hydrochloride CAS No. 145342-29-6

4,4-difluorobut-3-en-1-amine hydrochloride

Cat. No.: B6226041
CAS No.: 145342-29-6
M. Wt: 143.6
InChI Key:
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Description

4,4-Difluorobut-3-en-1-amine hydrochloride is an organic compound characterized by the presence of two fluorine atoms attached to a butene backbone, with an amine group at one end

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-difluorobut-3-en-1-amine hydrochloride typically involves the introduction of fluorine atoms into a butene precursor. One common method is the nucleophilic substitution reaction where a suitable butene derivative is treated with a fluorinating agent under controlled conditions. For instance, the reaction of 4-bromo-2-fluorobutene with an amine source in the presence of a base can yield the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluorobut-3-en-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butene backbone can be reduced to yield saturated amine derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can react with the fluorinated compound in the presence of a base.

Major Products: The major products formed from these reactions include imines, nitriles, saturated amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4-Difluorobut-3-en-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and drug interactions.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug development and therapeutic research.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-3-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, influencing its biological activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    4,4-Difluorobut-2-en-1-amine: Similar structure but with a different position of the double bond.

    4,4-Difluorobut-3-en-2-amine: Similar structure but with the amine group at a different position.

    4,4-Difluorobut-3-en-1-ol: Similar structure but with a hydroxyl group instead of an amine.

Uniqueness: 4,4-Difluorobut-3-en-1-amine hydrochloride is unique due to its specific arrangement of fluorine atoms and the amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

145342-29-6

Molecular Formula

C4H8ClF2N

Molecular Weight

143.6

Purity

95

Origin of Product

United States

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